molecular formula C7H8FNO B3082642 (6-(Fluoromethyl)pyridin-2-yl)methanol CAS No. 1131605-11-2

(6-(Fluoromethyl)pyridin-2-yl)methanol

Cat. No.: B3082642
CAS No.: 1131605-11-2
M. Wt: 141.14 g/mol
InChI Key: FXEDKNCCZVUBMC-UHFFFAOYSA-N
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Description

(6-(Fluoromethyl)pyridin-2-yl)methanol is a fluorinated pyridine derivative characterized by a fluoromethyl group (-CH₂F) attached to the 6-position of the pyridine ring and a hydroxymethyl group (-CH₂OH) at the 2-position. Its molecular formula is C₇H₇FNO, with a molecular weight of 140.14 g/mol (CAS: 1131605-11-2) . This compound is typically synthesized via nucleophilic substitution or fluorination reactions, as inferred from related pyridine methanol syntheses in the literature .

Properties

IUPAC Name

[6-(fluoromethyl)pyridin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c8-4-6-2-1-3-7(5-10)9-6/h1-3,10H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXEDKNCCZVUBMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)CF)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (6-(Fluoromethyl)pyridin-2-yl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine derivatives.

    Fluoromethylation: Introduction of the fluoromethyl group at the 6-position of the pyridine ring.

    Hydroxymethylation: Introduction of the hydroxymethyl group at the 2-position of the pyridine ring.

The specific reaction conditions and reagents used for these steps can vary, but common methods include the use of fluorinating agents and hydroxymethylating agents under controlled conditions .

Chemical Reactions Analysis

(6-(Fluoromethyl)pyridin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The fluoromethyl group can undergo nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(6-(Fluoromethyl)pyridin-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (6-(Fluoromethyl)pyridin-2-yl)methanol involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxymethyl group can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Key Observations:

  • Fluorine vs. Trifluoromethyl: The -CF₃ group in (6-(Trifluoromethyl)pyridin-2-yl)methanol increases electron-withdrawing effects compared to -CH₂F, enhancing metabolic resistance but reducing solubility .
  • Halogenation: Bromine in (6-Bromo-5-fluoropyridin-2-yl)methanol enables Suzuki-Miyaura coupling, a feature absent in the fluoromethyl analogue .

Stability and Handling

  • Fluorinated Compounds: The -CH₂F group in (6-(Fluoromethyl)pyridin-2-yl)methanol is less hydrolytically stable than -CF₃ but more reactive toward nucleophiles .
  • Storage: Most pyridine methanol derivatives require storage in amber containers under inert gas to prevent oxidation of the hydroxymethyl group .

Biological Activity

(6-(Fluoromethyl)pyridin-2-yl)methanol is a compound characterized by its unique pyridine structure, which includes a fluoromethyl group and a hydroxymethyl functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and metabolic effects. The presence of fluorine enhances the compound's lipophilicity, which may influence its interaction with biological systems.

  • Molecular Formula : C7H8FNO
  • Molecular Weight : 141.15 g/mol
  • CAS Number : 1131605-11-2
  • Purity : ≥ 95%

The structure can be represented as follows:

SMILES OCC1 NC CF CC C1\text{SMILES OCC1 NC CF CC C1}

The biological activity of (6-(Fluoromethyl)pyridin-2-yl)methanol is primarily attributed to its interaction with specific molecular targets and pathways. The mechanism involves:

  • Lipophilicity : The fluoromethyl group increases the compound's ability to penetrate cell membranes.
  • Hydrogen Bonding : The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function.
  • Enzyme Modulation : The compound may modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various pharmacological effects.

Biological Activities

Research has indicated several potential biological activities for (6-(Fluoromethyl)pyridin-2-yl)methanol:

  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer effects through the modulation of pathways involved in cell proliferation and apoptosis.
  • Antiviral Activity : Investigations have shown potential antiviral properties, possibly by inhibiting viral replication or entry into host cells.
  • Metabolic Effects : The compound may influence metabolic pathways, although specific mechanisms require further exploration.

Comparative Analysis with Related Compounds

A comparative analysis of (6-(Fluoromethyl)pyridin-2-yl)methanol with structurally similar compounds highlights its unique properties:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
5-Fluoro-pyridin-2-methanolPyridine ring with a single fluorineAntimicrobialLess fluorinated; may exhibit different bioactivity
4-Trifluoromethyl-pyridinePyridine ring with trifluoromethylPrimarily studied for agrochemicalsLacks hydroxymethyl; distinct applications
6-Methoxy-pyridin-2-carboxylic acidMethoxy and carboxylic acid groupsNeuroactiveDifferent functional groups lead to distinct activities

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of (6-(Fluoromethyl)pyridin-2-yl)methanol:

  • Synthesis Pathways : Various synthetic routes have been developed to produce this compound efficiently, often involving nucleophilic substitution reactions .
  • In Vitro Studies : In vitro assays have demonstrated that (6-(Fluoromethyl)pyridin-2-yl)methanol exhibits significant cytotoxicity against certain cancer cell lines, indicating its potential as an anticancer agent.
  • Mechanistic Studies : Further mechanistic studies are required to elucidate the specific pathways through which this compound exerts its effects, including receptor interactions and downstream signaling events.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-(Fluoromethyl)pyridin-2-yl)methanol
Reactant of Route 2
(6-(Fluoromethyl)pyridin-2-yl)methanol

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